N-(4-phenylbutyl)thiophene-2-carboxamide

Description

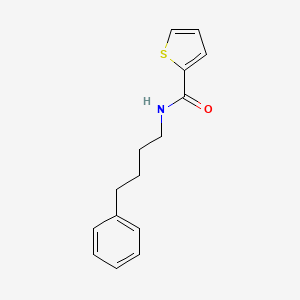

N-(4-Phenylbutyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene-2-carboxamide core linked to a 4-phenylbutyl substituent via the amide nitrogen. Thiophene carboxamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly for antimicrobial, anticancer, and antifungal applications .

Properties

IUPAC Name |

N-(4-phenylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c17-15(14-10-6-12-18-14)16-11-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYXWQBCSLCTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366118 | |

| Record name | N-(4-phenylbutyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332402-41-2 | |

| Record name | N-(4-phenylbutyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-phenylbutyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it modulates the aggregation of amyloid beta (Aβ42) peptides. The compound’s structure allows it to bind to the peptides, inhibiting or accelerating their aggregation depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a significant role in its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-carboxamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison with key analogs:

Physicochemical Properties

- Purity and Stability : LCMS analyses of nitrothiophene carboxamides revealed purity variations (42% vs. 99.05%) depending on substituent electronic effects .

- Melting Points : 5-Methylthiophene-2-carboxamides exhibited m.p. ranges of 68–164°C, correlating with substituent bulkiness (e.g., adamantyl groups increase crystallinity) .

- Solubility : Piperidinylmethyl-substituted analogs (e.g., compound 42) demonstrated enhanced aqueous solubility due to hydrochloride salt formation .

Structure-Activity Relationships (SAR)

- Amide Substituent Length : Longer chains (e.g., 4-phenylbutyl) may enhance lipophilicity and target binding compared to shorter alkyl/aryl groups .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents improve antibacterial potency but reduce metabolic stability .

- Heterocyclic Moieties : Pyrazole or piperidine rings enhance antifungal/anticancer activity by facilitating hydrogen bonding with target enzymes .

Biological Activity

N-(4-phenylbutyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its anticancer, antibacterial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, which is known for its aromatic properties, enhancing the compound's interaction with biological targets. The carboxamide functional group contributes to the compound's solubility and binding affinity.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma) cells.

Key Findings

- IC50 Values : Compounds related to this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells. For example, some derivatives showed IC50 values of 5.46 µM and 12.58 µM against Hep3B cells .

- Mechanism of Action : These compounds are believed to act by disrupting tubulin dynamics, similar to the mechanism of action of Combretastatin A-4 (CA-4), a known anticancer agent. They bind to the colchicine site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest .

Antibacterial Activity

In addition to anticancer effects, this compound has been explored for its antibacterial properties. Research has shown that thiophene-based compounds can inhibit the growth of antibiotic-resistant bacteria.

Key Findings

- Inhibition of ESBL-producing E. coli : Certain derivatives have shown high efficacy as inhibitors against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli. For example, one derivative exhibited notable binding interactions with target proteins involved in bacterial resistance mechanisms .

- Binding Studies : Computational docking studies revealed that these compounds form stable complexes with bacterial enzymes through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for their antibacterial activity .

Summary of Biological Activities

| Activity Type | Target | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | Hep3B Cells | 5.46 - 12.58 µM | Tubulin binding; disrupts microtubule dynamics |

| Antibacterial | ESBL-producing E. coli | High efficacy | Inhibits beta-lactamase enzymes via binding |

Case Studies

- Anticancer Study : A study synthesized a series of thiophene carboxamide derivatives and evaluated their anticancer activity against Hep3B cells. The results indicated that modifications in the phenyl group significantly affected the anticancer potency, leading to the identification of highly active compounds .

- Antibacterial Study : Another investigation focused on the antibacterial efficacy of thiophene derivatives against ESBL-producing E. coli strains. The study highlighted specific compounds that exhibited superior binding affinities and inhibition rates compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.